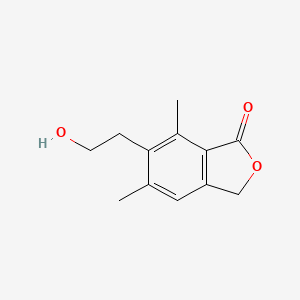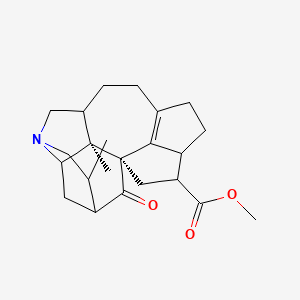
Des-N-(methoxycarbonyl)chanofruticosinic acid methyl ester; Methyl N-(decarbomethoxy)chanofruticosinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11521(1),(1)(2)0?,(1)(2)0?,(1)(1)0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate is a complex organic compound with a unique hexacyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate typically involves multiple steps, including the formation of the hexacyclic core and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the hexacyclic core through cyclization reactions involving appropriate precursors.
Functional Group Introduction: Addition of functional groups such as the carboxylate and oxo groups through specific reagents and conditions.
Purification: Isolation and purification of the final product using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.
化学反応の分析
Types of Reactions
Methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxo group to hydroxyl or other reduced forms.
Substitution: Substitution reactions can replace specific functional groups with others, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学的研究の応用
Methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate has several scientific research applications:
Chemistry: Used as a model compound to study complex ring systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism by which methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting gene expression and replication.
類似化合物との比較
Similar Compounds
- Methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate
- Methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate
Uniqueness
The uniqueness of methyl (1R,4R,12R)-20-oxo-5,15-diazahexacyclo[11.5.2.1(1),(1)(2).0?,(1)(2).0?,(1)(1).0(1)?,(2)(1)]henicosa-6(11),7,9-triene-4-carboxylate lies in its hexacyclic structure and the specific arrangement of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C21H24N2O3 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
methyl (1R,4R,12R)-17-oxo-5,14-diazahexacyclo[12.4.3.01,13.04,12.06,11.012,16]henicosa-6,8,10-triene-4-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-26-18(25)20-9-8-19-7-4-10-23-12-14(16(24)11-19)21(20,17(19)23)13-5-2-3-6-15(13)22-20/h2-3,5-6,14,17,22H,4,7-12H2,1H3/t14?,17?,19-,20+,21+/m1/s1 |
InChIキー |
DQJVZFCMYXOSQZ-JRNMCZFWSA-N |
異性体SMILES |
COC(=O)[C@@]12CC[C@@]34CCCN5C3[C@@]1(C(C5)C(=O)C4)C6=CC=CC=C6N2 |
正規SMILES |
COC(=O)C12CCC34CCCN5C3C1(C(C5)C(=O)C4)C6=CC=CC=C6N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-Acetyl-6-[2-(dimethylamino)ethenyl]-2-oxopyran-3-YL}-4-methylbenzamide](/img/structure/B12432497.png)
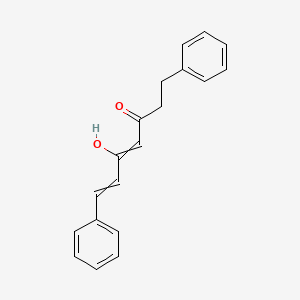
![Tert-butyl 2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B12432509.png)
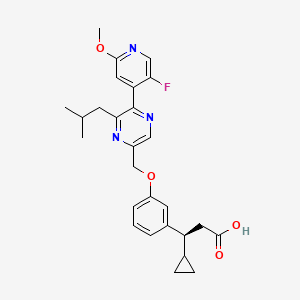
![1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12432516.png)
![3-methyl-2-[(1E)-2-nitroethenyl]thiophene](/img/structure/B12432521.png)
![(9aR,11aR)-7-chloro-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthrene](/img/structure/B12432537.png)
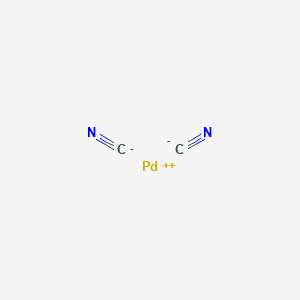

![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)
